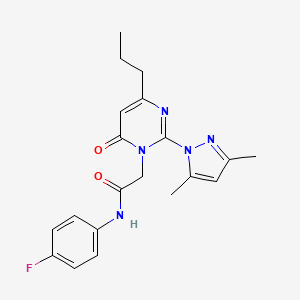

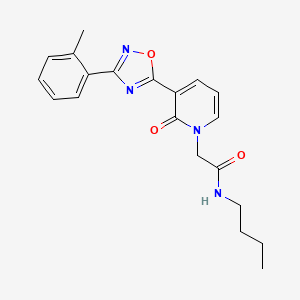

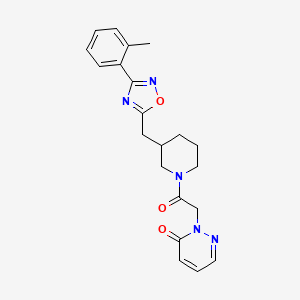

N-butyl-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-butyl-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Adhesive Chemistry and Instant Adhesives

N-butyl-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide belongs to the family of cyanoacrylates (CAs). Short-chain CAs, such as methyl- and ethyl 2-cyanoacrylate, are well-known for their fast-setting adhesive properties. These “super glues” instantly bond surfaces upon exposure to surface moisture due to rapid anionic polymerization. However, the more synthetically challenging radical polymerization of CAs occurs only under acidic conditions . N-butyl-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide could find applications in adhesive chemistry, especially when longer-chain CAs are needed for specific bonding requirements.

Biomedical Applications: Tissue Adhesives and Sutures

Longer-chain CAs, including n-butyl and 2-octyl 2-cyanoacrylate, have been explored as surgical suture replacements for skin and tissue adhesives. These poly(CAs) exhibit favorable biocompatibility, biodegradability, and low toxicity. Their use in wound closure and tissue repair has gained recognition due to their ability to provide secure adhesion without the need for traditional sutures . N-butyl-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide could contribute to advancements in this field.

Neuroprotection and MicroRNA Regulation

Recent research has highlighted the potential neuroprotective effects of N-hydroxy-N’- (4-butyl-2-methylphenyl)-formamidine, a derivative of our compound of interest. In a cellular model of oxygen-glucose deprivation and reoxygenation-induced cerebral ischemia-reperfusion injury, this compound demonstrated protective effects. It achieved this by regulating microRNAs, specifically inhibiting microRNA-27a-5p and promoting microRNA-29b-3p expression. These microRNAs play crucial roles in neuronal function and apoptosis . Further investigations could explore the neuroprotective potential of our compound.

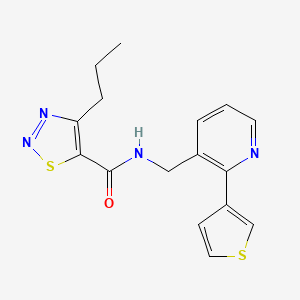

Drug Design and Docking Studies

The structural features of N-butyl-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide make it an interesting candidate for drug design. Computational docking studies could explore its interactions with specific protein targets. For instance, understanding its binding affinity and interactions with relevant proteins may guide drug development efforts .

Materials Science: Nanoparticle Preparations

Cyanoacrylates have been investigated for their potential in nanoparticle synthesis. While this area is not directly associated with our compound, it highlights the versatility of cyanoacrylate chemistry. Researchers have explored radical polymerization methods, including reversible addition-fragmentation chain transfer (RAFT) polymerization, to create nanoparticles with specific properties . Our compound’s structure could inspire similar investigations.

Chemical Synthesis and Organic Transformations

Finally, N-butyl-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide may serve as a building block in organic synthesis. Its unique combination of functional groups could enable diverse transformations, such as derivatization, cyclization, or coupling reactions. Researchers interested in designing novel molecules or exploring new synthetic pathways may find this compound intriguing .

Mecanismo De Acción

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

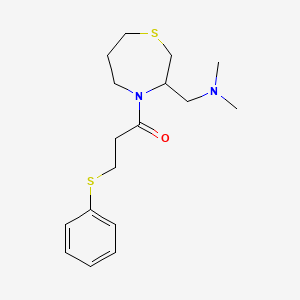

Similar compounds have been shown to affect various pathways, including those involved in inflammation and pain signaling

Pharmacokinetics

It may be metabolized in the liver and excreted through the kidneys .

Result of Action

Similar compounds have been shown to have anti-inflammatory and analgesic effects

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy .

Propiedades

IUPAC Name |

N-butyl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-3-4-11-21-17(25)13-24-12-7-10-16(20(24)26)19-22-18(23-27-19)15-9-6-5-8-14(15)2/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJVUFDAAYQYME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2761802.png)

![N-butyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2761804.png)

![2-chloro-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-6-fluorobenzamide](/img/structure/B2761805.png)

![4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile](/img/structure/B2761809.png)

![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride](/img/structure/B2761813.png)

![(Z)-ethyl 1-isopropyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2761818.png)

![2,6-Dioxaspiro[4.5]decan-9-one](/img/structure/B2761821.png)